
3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole is a heterocyclic compound with a molecular formula of C14H13N3O2. It is an aromatic compound with a pyrazole ring and a benzodioxole ring connected by a methylene bridge. It is a type of pyrazole derivative that has been extensively studied for its potential applications in various fields. This compound has been studied for its use as a potential drug candidate, its ability to act as a catalyst, and its potential use in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Design and Synthesis : Pyrazole derivatives, including those with benzodioxolyl groups, are actively synthesized for various applications, particularly in medicinal chemistry. These compounds often undergo structural modifications to evaluate their biological activities, such as anticancer properties. For instance, novel pyrazole derivatives with benzo[d]thiazole were synthesized and evaluated for their apoptosis-promoting effects, showing significant potential as anticancer compounds (Liu et al., 2019).
Spectral Characterization and X-ray Crystal Structure Studies : The detailed structural characterization of pyrazole derivatives, including their spectral analysis through FT-IR, NMR, and MS, alongside X-ray diffraction studies, provides insights into their molecular geometry and potential interactions. Such studies are foundational in understanding the compound's reactivity and stability (Kumara et al., 2018).
Biological Evaluation
Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer activity. Research has shown that certain pyrazole compounds exhibit potent cytotoxicity against various cancer cell lines, including breast cancer and hepatocarcinoma cells. These findings are crucial for the development of new anticancer agents (Liu et al., 2019).
Antifungal Activities : Some pyrazoline derivatives, a closely related class of compounds, have been synthesized and shown to possess significant antifungal activities. This highlights the potential of pyrazole-based compounds in developing new antifungal agents (Ozdemir et al., 2010).
Mechanistic Insights
- Reactivity Studies : Understanding the reactive properties of pyrazole derivatives through DFT calculations, molecular dynamics simulations, and various spectroscopic methods aids in predicting their behavior in biological systems and their mechanism of action. Such studies are pivotal for rational drug design and the synthesis of targeted therapeutic agents (Pillai et al., 2019).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(2-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)11-20-9-8-16(19-20)14-6-7-17-18(10-14)22-12-21-17/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVULZXBTFNMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromophenyl)methylsulfinylmethyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole](/img/structure/B2564340.png)
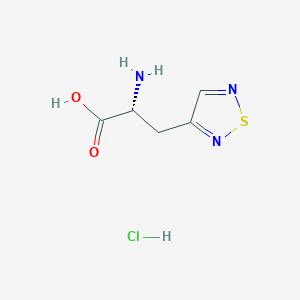
![6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2564344.png)
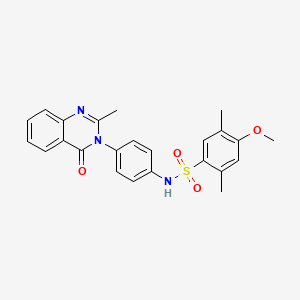
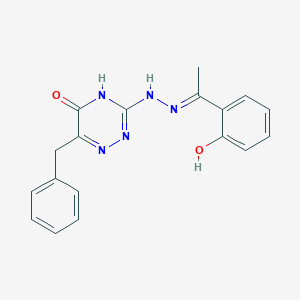
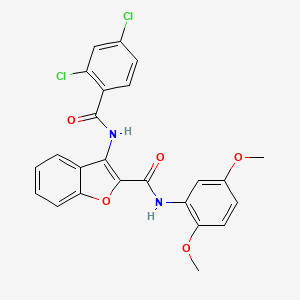
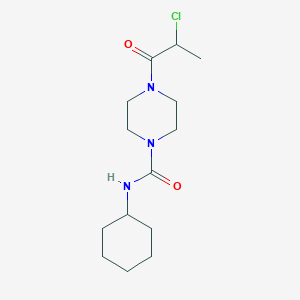
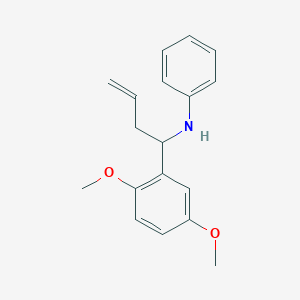
![(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564353.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)
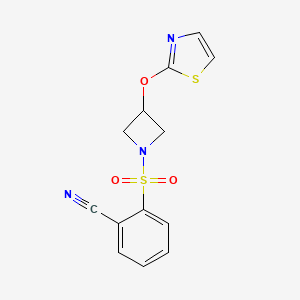
![2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride](/img/structure/B2564357.png)

![N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide](/img/structure/B2564363.png)